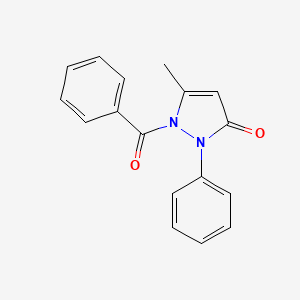
5-(4-Chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxamide is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a chlorophenoxy group, a trifluoromethylphenyl group, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: The chlorophenoxy and trifluoromethylphenyl groups are introduced through nucleophilic substitution reactions.
Carboxamide Formation: The carboxamide group is introduced through the reaction of the triazine derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This typically includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings.
Reduction: Reduction reactions may target the triazine ring or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl rings or the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, 5-(4-Chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxamide is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets may lead to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals, agrochemicals, and materials with specific properties. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 5-(4-Chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Chlorophenoxy)-3-(3-methylphenyl)-1,2,4-triazine-6-carboxamide
- 5-(4-Chlorophenoxy)-3-(3-fluorophenyl)-1,2,4-triazine-6-carboxamide
- 5-(4-Chlorophenoxy)-3-(3-chlorophenyl)-1,2,4-triazine-6-carboxamide
Uniqueness
Compared to similar compounds, 5-(4-Chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxamide is unique due to the presence of the trifluoromethyl group. This group imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which may enhance its biological activity and industrial applications.
Propiedades
Número CAS |
921620-24-8 |
|---|---|
Fórmula molecular |
C17H10ClF3N4O2 |
Peso molecular |
394.7 g/mol |
Nombre IUPAC |
5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide |
InChI |
InChI=1S/C17H10ClF3N4O2/c18-11-4-6-12(7-5-11)27-16-13(14(22)26)24-25-15(23-16)9-2-1-3-10(8-9)17(19,20)21/h1-8H,(H2,22,26) |
Clave InChI |
CNNGONWWKMPUTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(N=N2)C(=O)N)OC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Quinazolinamine, N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)-](/img/structure/B12911136.png)
![2-Amino-6-{5-[3-(dimethylamino)phenoxy]pentyl}pyrimidin-4(1H)-one](/img/structure/B12911140.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-4-nitroimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12911144.png)

![4-(Methylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12911146.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(3-chlorophenyl)-N-methyl-](/img/structure/B12911153.png)
![Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]-](/img/structure/B12911158.png)
![3-[(4-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile](/img/structure/B12911166.png)

![N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B12911177.png)
